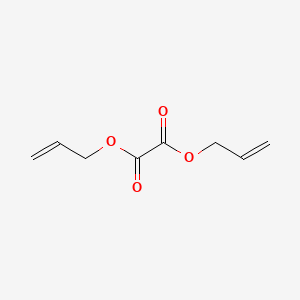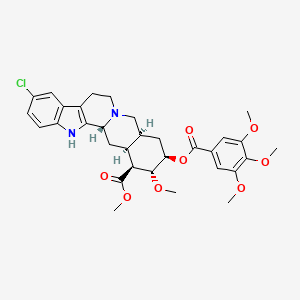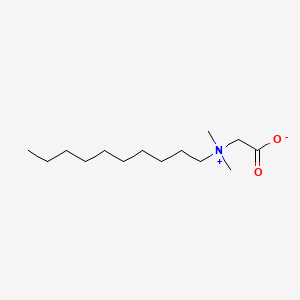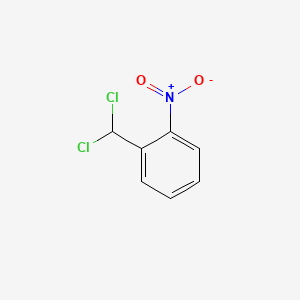![molecular formula C10H9N3O B1618113 2,6-Dihidroimidazo[1,2-c]quinazolin-5(3H)-ona CAS No. 38767-52-1](/img/structure/B1618113.png)
2,6-Dihidroimidazo[1,2-c]quinazolin-5(3H)-ona
Descripción general
Descripción
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a chemical compound with the molecular formula C10H9N3O . It is related to another compound, 2-(bromomethyl)-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-5-one, which has a bromomethyl group attached .
Molecular Structure Analysis
The molecular structure of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one consists of a fused ring system containing an imidazole ring and a quinazoline ring . The InChI code for this compound is 1S/C11H10BrN3O/c12-5-7-6-15-10 (13-7)8-3-1-2-4-9 (8)14-11 (15)16/h1-4,7H,5-6H2, (H,14,16) .Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one are not available, it is known that related compounds can act as histone deacetylase (HDAC) inhibitors . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is 187.201 g/mol . Unfortunately, specific information about its melting point, boiling point, density, and refractive index is not available .Aplicaciones Científicas De Investigación
Terapéutica del cáncer: Inhibidores duales de PI3K y HDAC
El compuesto se ha estudiado por su potencial como inhibidor dual de la fosfatidilinositol 3-quinasa (PI3K) y la histona desacetilasa (HDAC), que son objetivos significativos en el tratamiento del cáncer. La inhibición de estas vías puede conducir a la supresión de la proliferación y supervivencia de las células cancerosas .
Modulación Epigenética
Como inhibidor de HDAC, este compuesto puede inducir modificaciones epigenéticas, que son cruciales para alterar la expresión génica y las redes de señalización celular. Esto puede ser particularmente beneficioso en el tratamiento de cánceres donde los cambios epigenéticos juegan un papel en la progresión de la enfermedad .
Actividad antiproliferativa
En ensayos celulares, ciertos derivados de este compuesto han mostrado potentes actividades antiproliferativas contra varias líneas celulares de cáncer, lo que sugiere su posible uso para detener o ralentizar el crecimiento de las células cancerosas .
Inhibición de Leishmania Infantum
La investigación indica que los derivados de este compuesto pueden tener actividad inhibitoria contra Leishmania infantum, un parásito responsable de la leishmaniasis visceral. Esto podría conducir al desarrollo de nuevos tratamientos para esta enfermedad tropical desatendida .
Antagonismo del receptor de adenosina
Se han sintetizado y evaluado algunos derivados N-sustituidos del compuesto por su actividad como antagonistas del receptor de adenosina. Esta actividad es significativa en el contexto de las reacciones alérgicas y podría conducir a nuevos terapéuticos antialérgicos .
Desarrollo de farmacoforos
La estructura del compuesto se ha utilizado para desarrollar modelos farmacoforos para diversas actividades biológicas. Esto ayuda en el diseño de nuevos fármacos al identificar las características esenciales necesarias para la actividad biológica .
Aplicaciones optoelectrónicas
Si bien no está directamente relacionado con el compuesto en cuestión, la clase imidazoquinazolina ha mostrado potencial en aplicaciones optoelectrónicas. Esto sugiere que una mayor exploración de los derivados del compuesto podría descubrir nuevos usos en la ciencia de materiales .
Desarrollo de fármacos para tumores deficientes en PTEN
Los derivados del compuesto se han explorado por su papel en el tratamiento de tumores deficientes en PTEN. Esto se basa en la hipótesis de que la inhibición dual de PI3Kα / PI3Kβ podría proporcionar un perfil de eficacia único para estos cánceres .
Direcciones Futuras
The future directions for research on 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one and related compounds could involve further exploration of their potential as ligands for the µ-opioid receptor . Additionally, their potential as HDAC inhibitors could be explored further for potential applications in cancer treatment .
Mecanismo De Acción
Target of Action
The primary targets of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one are Phosphatidylinositol 3-kinases (PI3Ks) and Histone Deacetylases (HDACs) . These enzymes play crucial roles in cellular processes such as cell proliferation, survival, differentiation, and migration .
Mode of Action
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one acts as a dual inhibitor, blocking the activity of both PI3Ks and HDACs . By inhibiting these enzymes, the compound disrupts their respective signaling pathways, leading to changes in cell behavior .
Biochemical Pathways
The inhibition of PI3Ks affects the PI3K/AKT signaling pathway, a critical regulator of cell survival and growth . On the other hand, HDAC inhibition leads to multiple epigenetic modifications, affecting gene expression and cellular homeostasis .
Pharmacokinetics
Its potent antiproliferative activities against certain cancer cells suggest that it may have favorable bioavailability .
Result of Action
The dual inhibition of PI3Ks and HDACs by 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one can lead to potent antiproliferative effects, particularly against certain types of cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis, although the exact molecular and cellular effects require further investigation .
Action Environment
The action, efficacy, and stability of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other biomolecules could potentially affect the compound’s activity
Análisis Bioquímico
Biochemical Properties
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one has been found to interact with key enzymes and proteins in biochemical reactions . It acts as a dual inhibitor for phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), two crucial enzymes involved in cell signaling and gene expression . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
The cellular effects of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one are primarily observed in its antiproliferative activities against certain cancer cells . It influences cell function by affecting cell signaling pathways and gene expression, particularly those related to PI3K and HDAC . This can lead to changes in cellular metabolism, potentially slowing down or stopping the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one exerts its effects through binding interactions with biomolecules, specifically PI3K and HDAC . By inhibiting these enzymes, it can induce multiple epigenetic modifications affecting signaling networks, thereby altering gene expression .
Temporal Effects in Laboratory Settings
Its inhibitory activities against PI3K and HDAC suggest potential long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory effects on PI3K and HDAC, it is likely to interact with enzymes or cofactors in these pathways .
Propiedades
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10-12-8-4-2-1-3-7(8)9-11-5-6-13(9)10/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNDPSJIDKDKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C3C=CC=CC3=NC2=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419591 | |
| Record name | 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38767-52-1 | |
| Record name | Imidazo[1, 2,6-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Bicyclo[2.2.1]heptan-7-ol](/img/structure/B1618052.png)
